molecular formula C18H18FN5O3 B4330346 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide

Cat. No. B4330346
M. Wt: 371.4 g/mol
InChI Key: XHBGOMWXEGRZCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. It has been studied for its potential use in the treatment of various diseases due to its unique properties.

Mechanism of Action

The mechanism of action of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and signaling pathways involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer development.
Biochemical and Physiological Effects:
2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and protect neurons from damage. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide in lab experiments is its low toxicity profile. This allows for higher concentrations to be used without causing harm to the cells or animals being studied. However, one limitation is that the compound is not very water-soluble, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and neurodegenerative disorders. Another direction is to develop more water-soluble derivatives of the compound to improve its administration in lab experiments. Additionally, the mechanism of action of the compound could be further elucidated to better understand its effects on various diseases.

Scientific Research Applications

2-[5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl]-N-(2-fluorophenyl)acetamide has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties in preclinical studies.

properties

IUPAC Name

2-[5-(3-ethoxy-4-methoxyphenyl)tetrazol-2-yl]-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O3/c1-3-27-16-10-12(8-9-15(16)26-2)18-21-23-24(22-18)11-17(25)20-14-7-5-4-6-13(14)19/h4-10H,3,11H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHBGOMWXEGRZCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C2=NN(N=N2)CC(=O)NC3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-(3-ethoxy-4-methoxyphenyl)-2H-tetrazol-2-yl)-N-(2-fluorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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